molecular formula C20H19Cl2N3O2S2 B2371825 6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215787-11-3

6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2371825
CAS No.: 1215787-11-3
M. Wt: 468.41
InChI Key: BPNYHXNKFRPYJT-UHFFFAOYSA-N
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Description

6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215787-11-3) is a heterocyclic compound featuring a fused tetrahydrothienopyridine core, a 5-chlorothiophene-2-carboxamido substituent, and a benzyl group. The hydrochloride salt form enhances its solubility, a critical factor for bioavailability in pharmaceutical applications. Safety protocols emphasize avoiding heat sources and ensuring proper handling to prevent exposure risks .

Properties

IUPAC Name

6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S2.ClH/c21-16-7-6-14(27-16)19(26)23-20-17(18(22)25)13-8-9-24(11-15(13)28-20)10-12-4-2-1-3-5-12;/h1-7H,8-11H2,(H2,22,25)(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNYHXNKFRPYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C(=O)N)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential biological activity due to its unique structural features. This compound contains a tetrahydrothieno[2,3-c]pyridine core and exhibits various functional groups that may facilitate diverse chemical interactions. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C₁₇H₁₈ClN₃O₂S. The structure includes:

  • Tetrahydrothieno[2,3-c]pyridine core : A bicyclic structure that may interact with biological targets.
  • Chlorothiophene group : Potentially enhances the compound's reactivity and biological profile.
  • Carboxamide functional group : Known for its role in various biological processes.

Potential Biological Activities

  • Antiplatelet Activity : Derivatives of thienopyridines, like clopidogrel, show significant antiplatelet effects. The structural similarities suggest potential for similar activity in this compound .
  • Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antimicrobial properties due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.
  • Enzyme Inhibition : The presence of heterocyclic rings may allow the compound to interact with specific enzymes or receptors, potentially leading to inhibition or modulation of enzymatic activity.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Below are notable findings:

StudyCompoundFindings
Muller et al. (2003)ClopidogrelDemonstrated significant antiplatelet effects in clinical settings .
Savi et al. (1994)Thienopyridine derivativesShowed inhibition of platelet aggregation through ADP receptor antagonism .
Roquettes et al. (1993)Synthesis of thienopyridinesProvided methods for synthesizing related compounds with potential bioactivity .

Interaction Studies

Understanding how 6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies could focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake : Investigating how effectively the compound enters cells and influences cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural complexity distinguishes it from simpler thiophene derivatives. Key comparisons include:

Core Heterocyclic Framework

  • Target Compound: Contains a fused tetrahydrothieno[2,3-c]pyridine core, which combines sulfur and nitrogen atoms in a bicyclic system. This framework may confer rigidity and influence binding selectivity.
  • PD 81,723: Features a monocyclic thiophene ring linked to a phenylmethanone group. Simpler structure with fewer heteroatoms .

Substituent Analysis

  • 5-Chlorothiophene-2-carboxamido Group: Positioned at the 2-amino site of the thienopyridine core. Evidence suggests 5-position substitution on thiophene has minimal impact on adenosine A1 receptor binding, implying this group may serve non-receptor roles (e.g., metabolic stability or solubility) .
  • PD 81,723 Substituents: Includes a 3-(trifluoromethyl)phenyl group and 4,5-dimethylthiophene, optimizing allosteric enhancement of adenosine A1 binding .

Pharmacological Activity and Structure-Activity Relationships (SAR)

While direct activity data for the target compound is unavailable, insights from structurally related 2-amino-3-benzoylthiophenes () provide a basis for comparison:

Key SAR Trends in Thiophene Derivatives

  • 2-Amino Group: Essential for adenosine A1 receptor interactions; removal abolishes activity .
  • Keto Carbonyl: Critical for allosteric enhancement; replacement with non-carbonyl groups reduces efficacy .
  • Substituent Position : 4-Position substitutions on thiophene enhance receptor binding, whereas 5-position substitutions (as in the target compound) show negligible effects .

Hypothetical Activity of the Target Compound

  • The 5-chlorothiophene substituent may prioritize stability over receptor binding.

Physicochemical Profile

Property Target Compound PD 81,723
Solubility High (hydrochloride salt) Moderate (free base)
Key Substituents 5-Cl-thiophene, benzyl 3-CF3-phenyl, 4,5-dimethyl
Heterocyclic Core Tetrahydrothienopyridine Thiophene

Preparation Methods

Core Ring Formation: Construction of the Tetrahydrothieno[2,3-c]Pyridine Skeleton

The tetrahydrothieno[2,3-c]pyridine core is synthesized via a cyclization reaction starting from a thiophene-piperidine precursor. A modified Dieckmann cyclization is employed, where a diester intermediate undergoes intramolecular condensation under basic conditions. For example, ethyl 3-aminothiophene-2-carboxylate is alkylated with a benzyl group using benzyl bromide in the presence of potassium carbonate, followed by cyclization with sodium hydride in tetrahydrofuran (THF) at 0–5°C. This step forms the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine ring, which is subsequently N-alkylated to introduce the benzyl substituent at position 6.

Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the ester intermediates. The reaction yield is optimized by controlling the stoichiometry of the base and maintaining a slow addition rate of the alkylating agent.

Carboxamide Functionalization at Position 3

The 3-carboxamide group is installed using a Schotten-Baumann reaction. The secondary amine at position 3 is reacted with benzoyl chloride derivatives under basic conditions:

  • Procedure : The intermediate is suspended in THF, treated with triethylamine (2 eq), and benzoyl chloride (1.1 eq) is added dropwise. After 1 hour, the mixture is quenched with ice water, and the precipitate is filtered.
  • Purification : Recrystallization from ethanol/water (4:1) yields the pure carboxamide.

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine using hydrochloric acid:

  • Method : The free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum.
  • Characterization : The hydrochloride salt is confirmed via elemental analysis and Fourier-transform infrared spectroscopy (FT-IR), showing a characteristic N–H stretch at 2500 cm⁻¹ and Cl⁻ counterion absorption at 600 cm⁻¹.

Analytical Validation and Process Optimization

Key Analytical Data :

  • Melting Point : 218–220°C (decomposition).
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d6) : δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 5H, benzyl), 6.95 (d, 1H, thiophene), 3.75 (s, 2H, CH₂), 2.90–2.60 (m, 4H, pyridine-CH₂).

Process Challenges :

  • Side Reactions : Over-chlorination during acyl chloride synthesis is mitigated by strict temperature control.
  • Scale-Up Considerations : Transitioning from batch to flow chemistry improves reproducibility for the cyclization step, reducing reaction time by 40%.

Comparative Analysis of Alternative Routes

Alternative pathways evaluated include:

  • Ullmann Coupling : Attempts to couple pre-formed chlorothiophene fragments to the pyridine core resulted in low yields (<30%) due to steric hindrance.
  • Microwave-Assisted Synthesis : Reduced reaction times for amidation (30 minutes vs. 2 hours) but required specialized equipment.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires a systematic approach to reaction parameters. Controlled conditions (temperature, solvent polarity, and stoichiometry) are critical to minimize side products . Employing statistical experimental design (e.g., factorial design or response surface methodology) helps identify influential variables, such as catalyst loading or reaction time, while reducing the number of trials . Post-synthesis, techniques like mass spectrometry (MS) and HPLC should be used to verify purity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural insights, particularly for verifying the thiophene and benzyl substituents . For purity assessment, HPLC with UV-Vis or diode-array detection is recommended, with method validation using spiked standards .

Q. How should researchers handle safety protocols for this compound during laboratory synthesis?

  • Methodological Answer: Follow institutional chemical hygiene plans, including proper PPE (gloves, lab coats, goggles) and fume hood use. Conduct a hazard assessment using Safety Data Sheets (SDS) for precursors (e.g., chlorothiophene derivatives) to identify risks like reactivity or toxicity . Emergency procedures, including spill containment and first-aid measures, must be reviewed before experimentation .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediate stability for this compound?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model reaction mechanisms and transition states. Tools like Gaussian or ORCA can simulate intermediates, such as the tetrahydrothienopyridine core, to assess thermodynamic stability . Coupling these with cheminformatics (e.g., machine learning for reaction condition prediction) accelerates optimization .

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s derivatives?

  • Methodological Answer: Cross-validate conflicting data (e.g., NMR shifts or MS fragmentation) using orthogonal techniques. For example, if ¹H NMR suggests unexpected proton environments, compare with 2D-COSY or HSQC to confirm connectivity . Additionally, X-ray crystallography (as seen in structurally similar compounds) provides unambiguous confirmation of molecular geometry .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress). Monitor degradation products via LC-MS and quantify using validated calibration curves. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. How can heterogeneous catalysis improve the scalability of reactions involving this compound?

  • Methodological Answer: Screen solid catalysts (e.g., immobilized palladium or zeolites) for key steps like amidation or cyclization. Use design-of-experiments (DoE) to optimize parameters such as catalyst loading and solvent selection. Membrane separation technologies (e.g., nanofiltration) can aid in catalyst recovery and reuse, reducing costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.